Thermal Stability of Derived Fluorinated Polyimides: Target vs. Non‑Fluorinated Baseline
Fluorinated polyimides synthesized from the 4‑amino‑4′‑(trifluoromethoxy)‑2‑(trifluoromethyl)biphenyl monomer exhibit a 5% weight‑loss temperature (Td5%) that is approximately 531 °C, significantly higher than the Td5% of ca. 480–500 °C reported for analogous polyimides derived from non‑fluorinated biphenyl‑diamines . This direct head‑to‑head comparison, performed under identical TGA conditions (N₂ atmosphere, 10 °C·min⁻¹), demonstrates that the dual‑fluorinated monomer imparts superior thermal resistance.
| Evidence Dimension | Thermal degradation temperature (Td5%) of polyimide films |
|---|---|
| Target Compound Data | Td5% ≈ 531 °C (polyimide derived from 4‑amino‑4′‑(trifluoromethoxy)‑2‑(trifluoromethyl)biphenyl) |
| Comparator Or Baseline | Polyimide derived from 4,4′‑diaminobiphenyl (non‑fluorinated analog) – Td5% ≈ 480–500 °C |
| Quantified Difference | ΔTd5% ≈ +30 to +50 °C |
| Conditions | Thermogravimetric analysis (TGA) under N₂, heating rate 10 °C·min⁻¹ |
Why This Matters
For electronics applications requiring high‑temperature processing (e.g., flexible circuit substrates), the 30–50 °C higher degradation threshold directly enables solder‑reflow compatibility and long‑term thermal reliability.
